molecular formula C17H16F2N2O5 B3042523 N-(3,4-dimethoxyphenethyl)-2,6-difluoro-3-nitrobenzamide CAS No. 646497-64-5

N-(3,4-dimethoxyphenethyl)-2,6-difluoro-3-nitrobenzamide

Cat. No. B3042523
CAS RN: 646497-64-5
M. Wt: 366.32 g/mol
InChI Key: KTKKWHPOSNJWIQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2,6-difluoro-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the phenethylamine class of compounds and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenethyl)-2,6-difluoro-3-nitrobenzamide is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response and oxidative stress. In addition, it has been found to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenethyl)-2,6-difluoro-3-nitrobenzamide is its potential use as an anti-cancer agent. It has been found to exhibit significant anti-cancer activity in various cancer cell lines. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxyphenethyl)-2,6-difluoro-3-nitrobenzamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use as an anti-inflammatory and anti-oxidant agent. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential targets in cancer cells.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2,6-difluoro-3-nitrobenzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been found to exhibit significant anti-cancer activity. It has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent. In addition, it has been found to exhibit antimicrobial activity against various bacterial strains.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluoro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O5/c1-25-13-6-3-10(9-14(13)26-2)7-8-20-17(22)15-11(18)4-5-12(16(15)19)21(23)24/h3-6,9H,7-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKKWHPOSNJWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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